molecular formula C13H12ClNO2S B277118 1-(4-Chlorophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]ethanone

1-(4-Chlorophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]ethanone

Cat. No. B277118
M. Wt: 281.76 g/mol
InChI Key: DDEWXOCHSYMRPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]ethanone, also known as CTK7A, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research.

Mechanism Of Action

1-(4-Chlorophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]ethanone exerts its biological effects by modulating various signaling pathways in cells. For example, it has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation. By inhibiting NF-κB, 1-(4-Chlorophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]ethanone can reduce the expression of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-Chlorophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]ethanone can reduce inflammation in various animal models of disease, including arthritis and colitis. Additionally, 1-(4-Chlorophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]ethanone has been shown to have antioxidant properties, which can protect cells from oxidative damage. Furthermore, 1-(4-Chlorophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]ethanone has been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages And Limitations For Lab Experiments

One advantage of using 1-(4-Chlorophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]ethanone in lab experiments is that it is relatively easy to synthesize and purify. Additionally, 1-(4-Chlorophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]ethanone has been shown to be relatively non-toxic, which makes it a potential candidate for drug development. However, one limitation of using 1-(4-Chlorophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]ethanone in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret results.

Future Directions

There are several future directions for research on 1-(4-Chlorophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]ethanone. One area of interest is the development of 1-(4-Chlorophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]ethanone-based drugs for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to elucidate the mechanism of action of 1-(4-Chlorophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]ethanone and to identify its molecular targets. Furthermore, studies are needed to determine the optimal dosage and administration route for 1-(4-Chlorophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]ethanone in animal models and humans.

Synthesis Methods

1-(4-Chlorophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]ethanone can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzaldehyde with 4,5-dimethyl-2-mercapto-1,3-oxazole in the presence of a base to form the intermediate compound. This intermediate is then treated with ethyl chloroformate and a base to yield the final product, 1-(4-Chlorophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]ethanone.

Scientific Research Applications

1-(4-Chlorophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]ethanone has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and antitumor properties. These properties make it a potential candidate for the development of new drugs and therapies. Additionally, 1-(4-Chlorophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]ethanone has been shown to modulate the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammation process.

properties

Product Name

1-(4-Chlorophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]ethanone

Molecular Formula

C13H12ClNO2S

Molecular Weight

281.76 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]ethanone

InChI

InChI=1S/C13H12ClNO2S/c1-8-9(2)17-13(15-8)18-7-12(16)10-3-5-11(14)6-4-10/h3-6H,7H2,1-2H3

InChI Key

DDEWXOCHSYMRPL-UHFFFAOYSA-N

SMILES

CC1=C(OC(=N1)SCC(=O)C2=CC=C(C=C2)Cl)C

Canonical SMILES

CC1=C(OC(=N1)SCC(=O)C2=CC=C(C=C2)Cl)C

Origin of Product

United States

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